Adapalene glucuronide is classified as a phase II metabolite of adapalene, which means it is produced as part of the body's mechanism to detoxify and eliminate xenobiotics. The primary source of adapalene glucuronide in the body is through enzymatic reactions involving uridine diphosphate-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the parent drug, thereby facilitating its excretion.
The synthesis of adapalene glucuronide typically involves the glucuronidation reaction using uridine diphosphate-glucuronic acid as the glucuronyl donor. The process can be carried out in vitro using liver microsomes or recombinant enzymes that mimic the activity of uridine diphosphate-glucuronosyltransferases.
Key steps in the synthesis include:
Adapalene glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the adapalene backbone.
Adapalene glucuronide undergoes various chemical reactions primarily related to its metabolic pathways:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of adapalene when administered topically.
The mechanism of action for adapalene glucuronide is closely related to that of adapalene itself. Adapalene acts on retinoic acid receptors, modulating gene expression involved in keratinocyte differentiation and proliferation.
The formation of adapalene glucuronide may enhance these effects by prolonging the active presence of adapalene within systemic circulation or localized tissues.
Adapalene glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating effective topical treatments that ensure adequate drug delivery while minimizing side effects.
Adapalene glucuronide's primary application lies within dermatology as a metabolite contributing to the therapeutic effects of adapalene. Its role in enhancing drug solubility and facilitating excretion makes it an important consideration in pharmacokinetic studies related to acne treatments.
Moreover, understanding this metabolite can aid in developing new formulations or improving existing ones by optimizing dosing regimens based on its pharmacological profile.
Adapalene glucuronide is the primary phase II metabolite of adapalene, formed via hepatic glucuronidation. Its chemical structure consists of a β-glucuronic acid moiety conjugated to the carboxylic acid group of adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) through an O-glycosidic bond. This conjugation significantly alters its physicochemical properties compared to the parent compound [1] [4] [7].
The molecular formula is C₃₄H₃₆O₉, with a molecular weight of 588.644 g/mol [1] [4]. The adamantane moiety confers high lipophilicity, while the glucuronide group enhances water solubility—a critical factor influencing its excretion kinetics. Computational models predict a logP value of 8.12, indicating strong partitioning into lipid membranes despite glucuronidation [4] [7]. Spectroscopic characterization (NMR, MS) confirms esterification at the naphthalene carboxyl group, with glucuronic acid in the predominant β-pyranose form [4].
Table 1: Molecular Properties of Adapalene Glucuronide
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₆O₉ |
Molecular Weight | 588.644 g/mol |
Exact Mass | 588.235962 Da |
logP (Predicted) | 8.12 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
Topological Polar Surface Area | 135 Ų |
The biosynthesis of adapalene glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A1 and UGT2B7 in human hepatocytes [2] [3]. This enzymatic process involves nucleophilic attack by the glucuronic acid's anomeric oxygen on the carbonyl carbon of adapalene's carboxylic acid group, forming a stable acyl glucuronide [7]. Approximately 25% of adapalene undergoes this metabolic conversion, with the remainder excreted unchanged [2] [3].
Stereochemically, the glucuronidation reaction produces a single β-anomer due to enzymatic stereoselectivity. The β-configuration is critical for biological activity, as α-anomers are not recognized by efflux transporters. The glucuronide bond exhibits axial orientation, influencing its susceptibility to enzymatic hydrolysis by β-glucuronidases in the gut and liver [3] [7]. In vitro synthesis using human hepatocyte cultures confirms the exclusive formation of the β-anomer, with no detectable α-isomers [7].
Adapalene glucuronide demonstrates markedly different stability profiles compared to the parent drug:
Table 2: Stability Profile of Adapalene Glucuronide
Condition | Degradation Rate | Primary Degradants |
---|---|---|
UVA/UVB (300–400 nm, 24h) | <10% | Adapalene + Glucuronic acid |
40°C (pH 7.4) | t₁/₂ = 15 days | Adapalene |
Benzoyl Peroxide (24h) | <5% | None detected |
pH 9.0 Buffer | t₁/₂ = 4 hours | Adapalene |
Interactive Data: pH-Dependent Hydrolysis Kinetics
import numpy as np pH = np.array([5.0, 7.4, 9.0]) half_life = np.array([120, 72, 4]) # Hours
Table 3: Documented Chemical Names of Adapalene Glucuronide
Identifier System | Name or Number |
---|---|
IUPAC Name | 1-O-{6-[3-(Adamantan-1-yl)-4-methoxyphenyl]-2-naphthoyl}hexopyranuronic acid |
CAS Registry Number | 359699-07-3 |
PubChem CID | 101111330 |
Synonyms | Adapalene β-D-Glucuronide; Hexopyranuronic acid, 1-O-[[6-(4-methoxy-3-tricyclo[3.3.1.1³,⁷]dec-1-ylphenyl)-2-naphthalenyl]carbonyl]- |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1